2-Oxo-6-(thiophen-3-yl)-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
2-Hydroxy-6-(thiophen-3-yl)nicotinonitrile is a compound that belongs to the class of nicotinonitrile derivatives It features a nicotinonitrile core substituted with a thiophene ring at the 3-position and a hydroxyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-(thiophen-3-yl)nicotinonitrile can be achieved through a multi-step process. One common method involves the condensation of chalcones with malononitrile in the presence of ammonium acetate, followed by a Dimroth rearrangement. The reaction typically proceeds under mild conditions and yields the desired nicotinonitrile derivative in good yields .
Industrial Production Methods
Industrial production methods for 2-Hydroxy-6-(thiophen-3-yl)nicotinonitrile are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-(thiophen-3-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
2-Hydroxy-6-(thiophen-3-yl)nicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-(thiophen-3-yl)nicotinonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-(thiophen-2-yl)nicotinonitrile
- 2-Hydroxy-4-(thiophen-3-yl)nicotinonitrile
- 2-Hydroxy-5-(thiophen-2-yl)nicotinonitrile
Uniqueness
2-Hydroxy-6-(thiophen-3-yl)nicotinonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the thiophene ring and the hydroxyl group can affect the compound’s electronic properties and its interaction with biological targets, making it distinct from other nicotinonitrile derivatives .
Properties
Molecular Formula |
C10H6N2OS |
---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
2-oxo-6-thiophen-3-yl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H6N2OS/c11-5-7-1-2-9(12-10(7)13)8-3-4-14-6-8/h1-4,6H,(H,12,13) |
InChI Key |
MCKRJEQIDCIFCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=CC=C(C(=O)N2)C#N |
Origin of Product |
United States |
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